2-[(2-chloro-5-nitrobenzyl)sulfanyl]-5,6-dimethoxy-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-chloro-5-nitrobenzyl)sulfanyl]-5,6-dimethoxy-1H-1,3-benzimidazole is a complex organic compound that features a benzimidazole core substituted with chloro, nitro, sulfanyl, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chloro-5-nitrobenzyl)sulfanyl]-5,6-dimethoxy-1H-1,3-benzimidazole typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-5-nitrobenzyl chloride and 5,6-dimethoxy-1H-benzimidazole.
Formation of Sulfanyl Intermediate: The 2-chloro-5-nitrobenzyl chloride is reacted with a thiol compound to form the sulfanyl intermediate.
Coupling Reaction: The sulfanyl intermediate is then coupled with 5,6-dimethoxy-1H-benzimidazole under appropriate conditions, such as the presence of a base and a suitable solvent, to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[(2-chloro-5-nitrobenzyl)sulfanyl]-5,6-dimethoxy-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-chloro-5-nitrobenzyl)sulfanyl]-5,6-dimethoxy-1H-1,3-benzimidazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial or anticancer agent due to its unique structural features.
Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors or photovoltaic materials.
Biological Studies: It can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Mechanism of Action
The mechanism of action of 2-[(2-chloro-5-nitrobenzyl)sulfanyl]-5,6-dimethoxy-1H-1,3-benzimidazole depends on its application:
Antimicrobial Activity: The compound may inhibit bacterial enzymes or disrupt cell membrane integrity.
Anticancer Activity: It could induce apoptosis in cancer cells by interacting with specific molecular targets such as DNA or proteins involved in cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-nitrobenzyl alcohol
- 2-chloro-5-nitrobenzamide
- 2-chloro-5-nitrobenzonitrile
Uniqueness
2-[(2-chloro-5-nitrobenzyl)sulfanyl]-5,6-dimethoxy-1H-1,3-benzimidazole is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C16H14ClN3O4S |
---|---|
Molecular Weight |
379.8 g/mol |
IUPAC Name |
2-[(2-chloro-5-nitrophenyl)methylsulfanyl]-5,6-dimethoxy-1H-benzimidazole |
InChI |
InChI=1S/C16H14ClN3O4S/c1-23-14-6-12-13(7-15(14)24-2)19-16(18-12)25-8-9-5-10(20(21)22)3-4-11(9)17/h3-7H,8H2,1-2H3,(H,18,19) |
InChI Key |
OELFLZXJBNZFDH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)NC(=N2)SCC3=C(C=CC(=C3)[N+](=O)[O-])Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.